molecular formula C6H13ClNNaO8S B8022318 D-glucosamine 6-sulfate sodium chloride

D-glucosamine 6-sulfate sodium chloride

Cat. No.: B8022318
M. Wt: 317.68 g/mol
InChI Key: DBRJDGITLHUTMC-QOJDFBNTSA-M
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Description

D-Glucosamine 6-sulfate sodium chloride is a sulfated derivative of glucosamine stabilized as a sodium chloride salt. Its molecular formula is (C₆H₁₄NO₅)₂SO₄·2NaCl, distinguishing it from physical mixtures of glucosamine hydrochloride and sodium sulfate . This compound is widely used in dietary supplements for joint health, often combined with chondroitin sulfate and methylsulfonylmethane (MSM) to support cartilage repair and alleviate osteoarthritis (OA) symptoms . It is characterized as a white crystalline powder with ≥98% purity, bulk density ≥0.75 g/mL, and 30-mesh particle size, ensuring high solubility in aqueous formulations .

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl sulfate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S.ClH.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;;/h2-6,8-10H,1,7H2,(H,11,12,13);1H;/q;;+1/p-1/t2-,3-,4-,5-,6?;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRJDGITLHUTMC-QOJDFBNTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClNNaO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-glucosamine 6-sulfate sodium chloride typically involves the following steps:

    Dissolution: D-glucosamine hydrochloride is dissolved in water.

    Addition of Sodium Methylate: Sodium methylate is added to the solution at temperatures ranging from -40°C to 10°C.

    Sulfuric Acid Addition: Sulfuric acid is slowly added to the mixture, maintaining the temperature between -25°C and 90°C.

    Complexation Reaction: The mixture undergoes a complexation reaction to form D-glucosamine sulfate sodium chloride.

    Filtration and Crystallization: The product is filtered and crystallized to obtain the final compound

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up for mass production. The process includes the use of large reactors and precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: D-glucosamine 6-sulfate sodium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce glucosamine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Glucosamine Sulfate Potassium Chloride (GS-K)

  • Clinical Efficacy: A 16-week randomized, double-blind study compared GS-K and glucosamine sulfate sodium chloride (GS-Na) in 90 patients with knee OA.
  • This suggests GS-K may require caution in patients with renal impairment or potassium sensitivity .
  • Applications : Both salts are used in tablets, capsules, and powders, but GS-Na is preferred in sodium-restricted diets due to its neutral electrolyte impact .

Glucosamine Hydrochloride (GlcN·HCl)

  • Purity and Composition : GlcN·HCl is often ≥98% pure and lacks stabilizing salts like sodium or potassium. In contrast, glucosamine sulfate salts (e.g., GS-Na, GS-K) contain counterions that may introduce impurities .
  • Bioavailability : Despite claims that gastric acid ionizes both forms equally, studies suggest sulfate-stabilized glucosamine may have enhanced bioavailability due to sulfate’s role in cartilage synthesis .
  • Industrial Use: GlcN·HCl is a precursor in synthesizing Schiff bases (e.g., vanillin derivatives) and nanomaterials, where its purity is critical .

D-Glucosamine-3-O-Sulfate

  • Structural and Functional Differences : Sulfation at the 3-O position (vs. 6-O in GS-Na) alters biological activity. This compound is a key component of heparin’s antithrombin-binding site, highlighting its role in anticoagulation rather than joint health .

Comparison with Non-Glucosamine Sulfated Compounds

Chondroitin Sulfate

  • Mechanism: Often combined with GS-Na in supplements, chondroitin sulfate directly inhibits cartilage-degrading enzymes (e.g., hyaluronidase), whereas GS-Na promotes glycosaminoglycan synthesis .
  • Efficacy : Synergistic effects are reported in clinical trials, but standalone GS-Na has comparable efficacy to chondroitin in pain reduction .

Heparan Sulfate Trisaccharide Analogs

  • Enzyme Interaction: Synthetic trisaccharides like IdoA2OS-GlcNS6S-IdoA2OS-OMe mimic heparan sulfate substrates for endo-6-O-sulfatases (Sulf-1/2). These analogs (IC₅₀ = 0.27–4.6 μM) highlight the specificity of 6-O-sulfation in enzyme inhibition, a feature absent in non-sulfated glucosamine derivatives .

Physicochemical and Industrial Properties

Property D-Glucosamine 6-Sulfate Sodium Chloride Glucosamine Hydrochloride Glucosamine Sulfate Potassium Chloride
Molecular Formula (C₆H₁₄NO₅)₂SO₄·2NaCl C₆H₁₃NO₅·HCl (C₆H₁₄NO₅)₂SO₄·2KCl
Purity ≥98% ≥98% ≥95%
Key Applications Joint supplements, cartilage repair Nanomaterials, Schiff bases Joint supplements (potassium-neutral)
Electrolyte Impact Sodium content (~2.75 mg/g) None Potassium content (~3.2 mg/g)
Solubility High in water High in water High in water

Research and Regulatory Considerations

  • Pharmacopeial Standards : The USP distinguishes GS-Na from physical mixtures, emphasizing its identity as a discrete chemical entity .
  • Safety Profiles : The Cosmetic Ingredient Review (CIR) recognizes glucosamine salts as safe in topical formulations, though oral sodium/potassium content warrants monitoring in systemic use .
  • Nanotechnology: GS-Na’s sodium ions influence hydrogen bonding in aqueous solutions, promoting beta-anomer formation, which is critical in drug delivery systems .

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